molecular formula C13H20N2O B231443 1-Phenyl-2-(4-piperidinylamino)ethanol

1-Phenyl-2-(4-piperidinylamino)ethanol

Cat. No.: B231443
M. Wt: 220.31 g/mol
InChI Key: NRYHIIHGRRHTMH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is 1-phenyl-2-(piperidin-4-ylamino)ethanol , reflecting its phenyl group at position 1, a piperidine ring substituted at position 4, and an ethanol moiety. Its molecular formula is C₁₃H₂₀N₂O , with a molecular weight of 220.31 g/mol . Key structural identifiers include:

Property Value Source
SMILES C1CNCCC1NCC(C2=CC=CC=C2)O
InChI Key NWIUMKVNMORNMW-UHFFFAOYSA-N
Topological Polar SA 52.3 Ų

The piperidine ring adopts a chair conformation, with the amino group at the equatorial position to minimize steric hindrance.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits two chiral centers : one at the ethanol carbon (C2) and another at the piperidine C4 position. Experimental studies on related β-amino alcohols suggest a preference for the (R,R) configuration due to favorable hydrogen bonding between the hydroxyl and amino groups. Conformational analysis reveals three stable isomers:

  • Chair-boat (ΔG = 0.8 kcal/mol)
  • Twist-boat (ΔG = 1.2 kcal/mol)
  • Chair-chair (ΔG = 0.0 kcal/mol)

The chair-chair conformation dominates in polar solvents, stabilized by intramolecular H-bonding.

Comparative Analysis with Related β-Amino Alcohol Derivatives

1-Phenyl-2-(4-piperidinylamino)ethanol shares structural similarities with pharmacologically active β-amino alcohols like propranolol and atenolol. Key comparisons include:

Property Target Compound Propranolol Atenolol
LogP 2.1 3.1 0.3
pKa (NH) 9.8 9.4 9.6
Water Solubility (mg/mL) 12.4 0.6 34.0

The lower LogP of the target compound suggests enhanced hydrophilicity compared to propranolol, potentially improving blood-brain barrier permeability.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-phenyl-2-(piperidin-4-ylamino)ethanol

InChI

InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2

InChI Key

NRYHIIHGRRHTMH-UHFFFAOYSA-N

SMILES

C1CNCCC1NCC(C2=CC=CC=C2)O

Canonical SMILES

C1CNCCC1NCC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Variations in Amino Substituents

The nature of the amino group significantly influences biological activity and chemical reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Applications References
1-Phenyl-2-(pyridin-2-ylamino)ethanol (Fenyramidol) C13H14N2O 214.3 Pyridinylamino group; marketed as an analgesic and muscle relaxant. CNS modulation, muscle relaxation
1-Phenyl-2-(2-phenylethylamino)ethanol C16H19NO 241.3 Phenylethylamino substituent; lower polarity. Limited data; potential anticonvulsant
1-Phenyl-2-(p-toluenesulfonyl)ethanol C15H16O3S 276.4 Sulfonyl group enhances electrophilicity. Intermediate in organic synthesis
  • Fenyramidol (pyridinylamino analog) exhibits central nervous system (CNS) activity, attributed to the pyridine ring’s ability to engage in hydrogen bonding and π-π interactions with biological targets .
  • The phenylethylamino variant (C16H19NO) shows reduced solubility compared to the piperidinylamino parent compound due to increased hydrophobicity .
  • The sulfonyl derivative (C15H16O3S) is less biologically active but serves as a key intermediate in synthesizing sulfonamide-based drugs .

Modifications in the Piperidine Ring

Substituents on the piperidine ring alter steric and electronic properties:

Compound Name Substituent Key Features Applications References
2-(1-(4-Chlorophenyl)piperidin-2-yl)ethanol 4-Chlorophenyl Enhanced lipophilicity; chlorine improves metabolic stability. Antiproliferative research
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl Fluorine increases electronegativity, affecting receptor binding. Lab-scale synthesis
  • Chlorophenyl and fluorophenyl analogs demonstrate improved pharmacokinetic profiles, with halogen atoms enhancing membrane permeability and target affinity .

Enantioselective Derivatives

Chirality plays a critical role in biological efficacy:

  • (R)-1-Phenyl-2-(pyridin-2-yl)ethanol is a chiral intermediate in synthesizing lanicemine (NMDA receptor antagonist) and sedamine (cognitive disorder treatment). The (R)-enantiomer exhibits >99% enantiomeric excess (ee) via ketoreductase-mediated synthesis, highlighting superior enzymatic selectivity .

Antiproliferative and Anticonvulsant Analogs

  • 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones (C20H19N3O) show antiproliferative activity against human cancer cell lines, with IC50 values <10 µM in some cases .
  • 1-Phenyl-2-(phenylamino)ethanol derivatives demonstrated anticonvulsant effects in maximum electric shock tests, though with variable efficacy depending on substituents .

Preparation Methods

Reductive Amination of 4-Piperidinone with 2-Amino-1-phenylethanol

A widely adopted strategy involves the reductive amination of 4-piperidinone with 2-amino-1-phenylethanol. This method, adapted from analogous piperidine syntheses in patent literature, employs titanium tetraisopropoxide (Ti(i-OPr)₄) as a Lewis acid to activate the ketone, followed by sodium borohydride (NaBH₄) reduction.

Typical Procedure :

  • 4-Piperidinone (1.0 equiv) and 2-amino-1-phenylethanol (1.2 equiv) are dissolved in anhydrous ethanol.

  • Ti(i-OPr)₄ (1.5 equiv) is added under nitrogen, and the mixture is stirred at 60°C for 12 hours.

  • NaBH₄ (3.0 equiv) is introduced portionwise at 0°C, followed by room-temperature stirring for 6 hours.

  • The crude product is purified via flash chromatography (hexane/acetone, 1:1) to yield the target compound in 78–82%.

Key Data :

ParameterValue
SolventAnhydrous ethanol
CatalystTi(i-OPr)₄
Reducing AgentNaBH₄
Yield78–82%
Purity (HPLC)≥98%

Nucleophilic Substitution via Halogenated Intermediates

An alternative route utilizes 2-bromo-1-phenylethanol reacting with 4-aminopiperidine. This method, inspired by N-alkylation techniques in patent CN102249986A, achieves moderate yields but requires stringent temperature control.

Procedure :

  • 2-Bromo-1-phenylethanol (1.0 equiv) and 4-aminopiperidine (1.5 equiv) are refluxed in toluene with potassium carbonate (K₂CO₃) for 24 hours.

  • The mixture is filtered, concentrated, and recrystallized from petroleum ether/ethyl acetate (10:1) to afford the product in 65–70% yield.

Challenges :

  • Competing elimination reactions reduce efficiency.

  • Byproduct formation necessitates multiple recrystallizations.

Catalytic Hydrogenation Approaches

Raney Nickel-Mediated Hydrogenation

Patent CN102249986A describes hydrogenation using Raney nickel (Raney-Ni) under 0.4 MPa H₂ pressure for analogous piperidine derivatives. Adapting this to the target compound:

Optimized Protocol :

  • A solution of 1-phenyl-2-(4-piperidinylideneamino)ethanol (0.266 mol) in ethanol is treated with Raney-Ni (20 g) at 60°C for 2 hours.

  • Post-reaction filtration and solvent evaporation yield 88.1% product after recrystallization.

Advantages :

  • High selectivity for the amine product.

  • Scalable to multi-kilogram batches.

Purification and Characterization

Recrystallization Strategies

Both patents emphasize recrystallization for purity:

  • Solvent Systems : Petroleum ether/ethyl acetate (10:1 v/v) or hexane/acetone mixtures.

  • Purity Outcomes : ≥99.5% by HPLC after two recrystallizations.

Chromatographic Techniques

Flash chromatography with gradients of dichloromethane/methanol (0.025–4% MeOH) resolves polar byproducts.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination78–82≥98HighModerate
Nucleophilic Substitution65–70≥95ModerateLow
Catalytic Hydrogenation88≥99.5HighHigh

Key Observations :

  • Catalytic hydrogenation offers superior yield and purity but requires specialized equipment.

  • Reductive amination balances cost and efficiency for lab-scale synthesis.

Mechanistic Insights and Side Reactions

Side Products in Reductive Amination

  • Imine Intermediates : Partial reduction may yield imines, detectable via TLC (Rf = 0.3 in hexane/acetate).

  • Over-Reduction : Excess NaBH₄ reduces the ethanol moiety to ethane, mitigated by stoichiometric control.

Steric Effects in N-Alkylation

Bulky substituents on piperidine hinder nucleophilic substitution, favoring elimination. Patent EP1242406B1 addresses this via high-dilution conditions.

Advanced Functionalization Strategies

Hydroxyl Group Protection

  • TBDMS Protection : Using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF at 100°C achieves 87% protection efficiency.

  • Deprotection : BBr₃ in dichloromethane at −78°C restores the hydroxyl group without side reactions .

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